molecular formula C11H8ClF3O5S B1464627 methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate CAS No. 862651-06-7

methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate

Cat. No. B1464627
M. Wt: 344.69 g/mol
InChI Key: RJTXCUPNEYKLNH-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Ester compounds are commonly used in a wide variety of applications, from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) substituted with a trifluoromethanesulfonyloxy group and a prop-2-enoate group . The exact structure would depend on the positions of these substitutions on the phenyl ring.


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis and transesterification . The presence of the trifluoromethanesulfonyloxy group might also impart some unique reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has highlighted the synthesis of derivatives of methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate through methods that emphasize sulfonation, indicating the chemical's versatility in organic synthesis (Hirst & Parsons, 2003).
  • Molecular Structure Analysis : Studies involving X-ray diffraction, FT-IR, and NMR spectroscopy have provided detailed insights into the molecular structure of related compounds, highlighting their potential for antimicrobial activity and inhibition of specific proteins (Murugavel et al., 2016).

Biological Activities

  • Antimicrobial Properties : The antimicrobial activity of derivatives has been a focus, with findings suggesting good to moderate activity against various bacterial and fungal pathogens. This emphasizes the compound's potential in developing new antimicrobial agents (Murugavel et al., 2017).
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the interaction of these compounds with biological targets, such as penicillin-binding proteins, indicating their potential use in combating antibiotic resistance (Vetrivelan, 2019).

Chemical Properties and Reactions

  • Nonlinear Optical Activity : The compound's derivatives have been studied for their nonlinear optical activity, suggesting applications in the development of optical materials (Murugavel et al., 2016).
  • Chemical Reactivity : Research into the chemical reactivity, including studies on the Baylis-Hillman reaction, provides insights into the compound's utility in organic synthesis for creating complex molecular structures (Basavaiah et al., 2000).

properties

IUPAC Name

methyl 3-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O5S/c1-19-10(16)5-3-7-2-4-9(8(12)6-7)20-21(17,18)11(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTXCUPNEYKLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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